molecular formula C10H11N3S B11942279 N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine

N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine

Cat. No.: B11942279
M. Wt: 205.28 g/mol
InChI Key: JQESALWIRSTYGK-UHFFFAOYSA-N
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Description

N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors such as α-haloketones and thioureas.

    Condensation Reactions: Using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent to form the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Use of catalysts to improve yield and selectivity.

    Solvents: Selection of solvents that facilitate the reaction and are easy to remove.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reaction rates.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the thiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: H2O2, m-CPBA.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(2-pyridinyl)-1,3-thiazol-2-amine
  • N-Methyl-5-(2-pyridinyl)-1,3-thiazol-2-amine
  • 5-(2-Pyridinyl)-1,3-thiazol-2-amine

Uniqueness

N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine may exhibit unique properties due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N,4-dimethyl-5-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-7-9(14-10(11-2)13-7)8-5-3-4-6-12-8/h3-6H,1-2H3,(H,11,13)

InChI Key

JQESALWIRSTYGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC)C2=CC=CC=N2

Origin of Product

United States

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